2-(benzylamino)-3,5-dinitro-N-phenylbenzamide
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Overview
Description
2-(benzylamino)-3,5-dinitro-N-phenylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of benzylamino, dinitro, and phenylbenzamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-3,5-dinitro-N-phenylbenzamide typically involves multiple steps, including nitration, amination, and coupling reactions One common method starts with the nitration of a suitable benzene derivative to introduce nitro groups at the desired positionsFinally, the phenylbenzamide moiety is introduced via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-3,5-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) with a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield the corresponding amines, while substitution reactions can introduce various functional groups onto the benzylamino moiety .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of nitro and benzylamino groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds have been studied for their potential as multi-target-directed ligands for Alzheimer’s disease.
(Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives: Investigated for their tyrosinase inhibitory activities and anti-melanogenic effects.
Uniqueness
2-(benzylamino)-3,5-dinitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H16N4O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(benzylamino)-3,5-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N4O5/c25-20(22-15-9-5-2-6-10-15)17-11-16(23(26)27)12-18(24(28)29)19(17)21-13-14-7-3-1-4-8-14/h1-12,21H,13H2,(H,22,25) |
InChI Key |
IVHFQFKHUZACAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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